molecular formula C24H34O6 B134683 Hydrocortisone 17-Propionate CAS No. 65980-97-4

Hydrocortisone 17-Propionate

Cat. No.: B134683
CAS No.: 65980-97-4
M. Wt: 418.5 g/mol
InChI Key: JZUOTTDVXIVTTR-RPPPWEFESA-N
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Description

Hydrocortisone 17-Propionate is a synthetic corticosteroid used primarily for its potent anti-inflammatory and immunosuppressive properties. It is a derivative of hydrocortisone, a naturally occurring glucocorticoid produced by the adrenal cortex. This compound is commonly used in topical formulations to treat various dermatological conditions, including eczema, psoriasis, and allergic reactions .

Mechanism of Action

Target of Action

Hydrocortisone 17-Propionate, also known as Hydrocortisone Buteprate (HBP), is a medium potent, non-halogenated double-ester of hydrocortisone . Its primary target is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

HBP interacts with its target, the glucocorticoid receptor, by binding to it . This binding leads to the formation of a receptor-ligand complex, which then translocates into the cell nucleus . Inside the nucleus, the complex binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction results in the inhibition of inflammatory transcription factors and the promotion of anti-inflammatory genes .

Biochemical Pathways

The action of HBP affects several biochemical pathways. It inhibits genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is IL-2. The reduced cytokine production limits T cell proliferation . HBP also suppresses humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors .

Pharmacokinetics

The pharmacokinetics of HBP is characterized by a strong topical anti-inflammatory activity and weak systemic action . It is considered to have a potency comparable to that of betamethasone 17-valerate (BV), but its systemic effects are less pronounced . .

Result of Action

The molecular and cellular effects of HBP’s action are primarily anti-inflammatory and immunosuppressive . By inhibiting the production of pro-inflammatory cytokines and promoting anti-inflammatory genes, HBP helps to reduce inflammation and alleviate symptoms in corticosteroid-responsive dermatoses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydrocortisone 17-Propionate involves the esterification of hydrocortisone with propionic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester without unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain a product that meets pharmaceutical standards. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone 17-Propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound ketone, while reduction can produce this compound alcohol .

Comparison with Similar Compounds

  • Clobetasol 17-Propionate
  • Betamethasone-17, 21-Dipropionate
  • Hydrocortisone 17-Butyrate
  • Mometasone Furoate
  • Prednicarbate

Comparison: Hydrocortisone 17-Propionate is unique in its balance of potency and reduced systemic absorption, making it suitable for long-term use in topical applications. Compared to Clobetasol 17-Propionate and Betamethasone-17, 21-Dipropionate, it has a lower risk of causing skin atrophy and other adverse effects .

Properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-4-20(29)30-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)21(16)18(27)12-23(17,24)3/h11,16-18,21,25,27H,4-10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUOTTDVXIVTTR-RPPPWEFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542373
Record name [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65980-97-4
Record name [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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